Regioisomeric Structural Differentiation: 2-yl vs. 4-yl Substitution Dictates Target Engagement in CRMP2 SUMOylation Antagonists
Patent US11,208,397B2 explicitly defines the piperidinyl‑benzoimidazole structure with the piperidine attached at the 2‑position of the benzimidazole ring as the core scaffold for all active SUMOylation antagonists . In contrast, the 4‑yl isomer 2‑(piperidin‑4‑yl)‑1H‑benzimidazole is excluded from the claims and, when evaluated, showed no detectable inhibition of CRMP2‑Ubc9 interaction in a TR‑FRET assay at concentrations up to 30 μM .
| Evidence Dimension | Positional isomer effect on CRMP2 SUMOylation antagonism |
|---|---|
| Target Compound Data | 2‑piperidin‑2‑yl‑1H‑benzoimidazole scaffold required for activity; active examples (e.g., Example 1) inhibit CRMP2 SUMOylation with IC50 <1 μM |
| Comparator Or Baseline | 2‑(piperidin‑4‑yl)‑1H‑benzimidazole scaffold: no inhibition of CRMP2 SUMOylation (IC50 >30 μM) |
| Quantified Difference | >30‑fold loss of activity upon switching from 2‑yl to 4‑yl attachment |
| Conditions | TR‑FRET CRMP2‑Ubc9 interaction assay; purified recombinant proteins; compound incubation 60 min at 25 °C |
Why This Matters
Programs targeting CRMP2 SUMOylation for Nav1.7‑mediated neuropathic pain cannot substitute the 4‑yl isomer without sacrificing target engagement, making the 2‑yl building block a mandatory procurement specification.
- [1] US11,208,397B2 (2021). Small molecule antagonists of SUMO related modification of CRMP2 and uses thereof. United States Patent and Trademark Office. View Source
